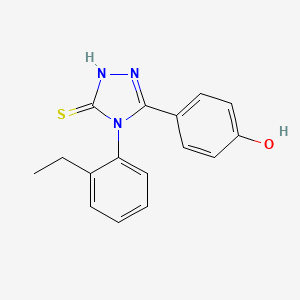
4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is an organic compound that belongs to the class of phenols and triazoles This compound features a phenolic hydroxyl group and a triazole ring, which are known for their diverse chemical reactivity and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with thiourea, followed by the introduction of the phenolic group. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate green chemistry principles, such as the use of non-toxic solvents and catalysts, to minimize environmental impact.
化学反应分析
Types of Reactions
4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
科学研究应用
4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of 4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the triazole ring can interact with metal ions and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 4-(4-(2-Methylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- 4-(4-(2-Propylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- 4-(4-(2-Butylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Uniqueness
The unique structural feature of 4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable subject for further research.
属性
分子式 |
C16H15N3OS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
4-(2-ethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3OS/c1-2-11-5-3-4-6-14(11)19-15(17-18-16(19)21)12-7-9-13(20)10-8-12/h3-10,20H,2H2,1H3,(H,18,21) |
InChI 键 |
FJMSVFHKESTPEB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)

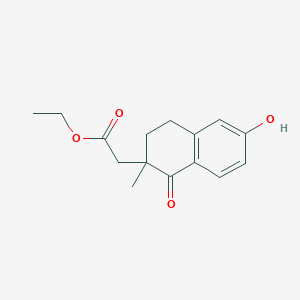
![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B11763611.png)
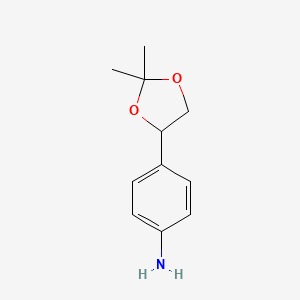
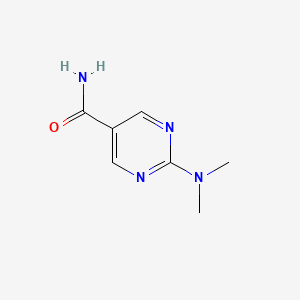
![(R)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11763632.png)
![2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11763638.png)
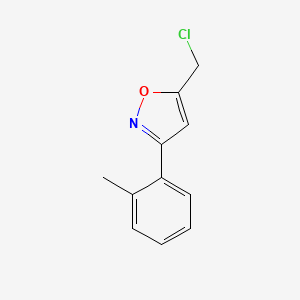
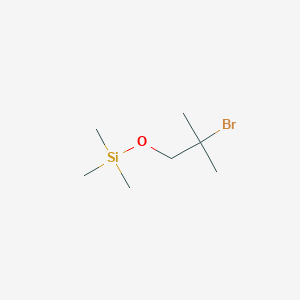
![7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11763652.png)
![(S)-2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11763663.png)
